
1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .
Molecular Structure Analysis
The molecular structure of imidazole compounds can be established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . The reaction conditions were mild and metal-free .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can be determined by techniques such as 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis .
Scientific Research Applications
Novel Synthesis Methods
One major area of research involves developing novel synthesis methods for imidazo[1,2-a]pyridines, which are significant due to their biological and pharmacological relevance. Studies demonstrate metal-free, three-component reactions facilitating the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and thiols or alcohols, showcasing a facile approach for constructing these heterocycles without the need for transition metals (Cao et al., 2014). Similarly, aerobic oxidative sulfenylation of imidazo[1,2-a]pyridines using thiols in a green, environmentally friendly process highlights the synthesis of biologically interesting sulfenylated derivatives (Iida, Demizu, & Ohkado, 2018).
Anticorrosive Applications
Research into the anticorrosive properties of related compounds like 1-(2-pyridyl)-2-thiourea and 2-(imidazol-2-yl)-pyridine shows their effectiveness in protecting mild steel against corrosion in acidic environments. This suggests potential applications in materials science and engineering, with the formation of a protective layer on the steel surface verified through various spectroscopic methods (Zhang et al., 2018).
Catalytic and Chemical Applications
Copper-catalyzed and transition metal-free conditions for C-S bond formation and sulfenylation of imidazo[1,2-a]pyridines have been explored. These studies provide insights into efficient strategies for the functionalization of these heterocycles, applicable in pharmaceutical synthesis and material science. For example, a regioselective thiolation of imidazo[1,2-a]pyridines under copper-catalyzed conditions has been developed, demonstrating a straightforward process for the preparation of thioether-decorated imidazo[1,2-a]pyridines (Cao et al., 2015).
Biological Imaging and Sensing
A novel fluorescent probe based on imidazo[1,5-α]pyridine derivatives for cellular thiols imaging showcases the potential of these compounds in biological applications. The probe exhibited rapid response, high sensitivity, and selectivity for thiols, making it suitable for monitoring thiol concentrations in living cells (Chen et al., 2018).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .
Future Directions
properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c13-9-11-5-6-12(9)7-8-3-1-2-4-10-8/h1-6H,7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCFMSXWUCZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

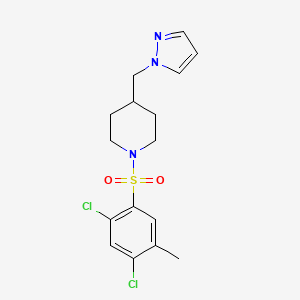
![methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2812997.png)
![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)


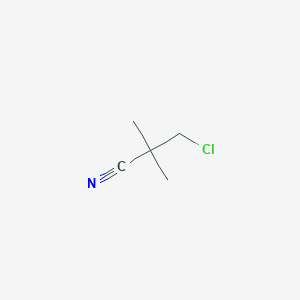

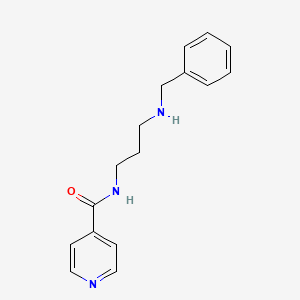
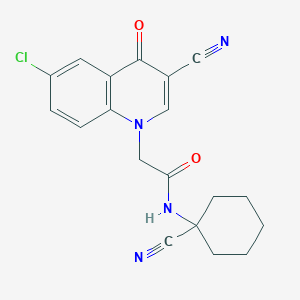
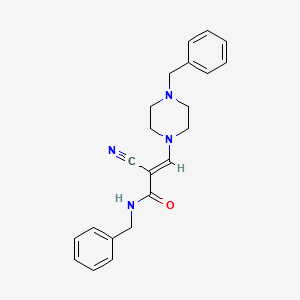
![5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2813009.png)


